

comparing the pharmacokinetic profiles of different RIPK1 inhibitors

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *RIP1 kinase inhibitor 9*

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A Comparative Guide to the Pharmacokinetic Profiles of RIPK1 Inhibitors

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) has emerged as a critical regulator of inflammatory signaling and cell death pathways, including apoptosis and necroptosis.[1][2] Its central role in mediating cellular responses to stimuli such as tumor necrosis factor (TNF) has made it an attractive therapeutic target for a range of autoimmune, inflammatory, and neurodegenerative diseases.[2][3] Consequently, several small molecule inhibitors of RIPK1 have been developed and evaluated in preclinical and clinical studies.

This guide provides a comparative overview of the pharmacokinetic (PK) profiles of prominent RIPK1 inhibitors: GSK2982772, a peripherally restricted inhibitor; SAR443060 (DNL747), a brain-penetrant inhibitor; and Necrostatin-1, a widely used research tool. Understanding the distinct pharmacokinetic properties of these compounds is crucial for researchers and drug development professionals aiming to harness the therapeutic potential of RIPK1 inhibition.

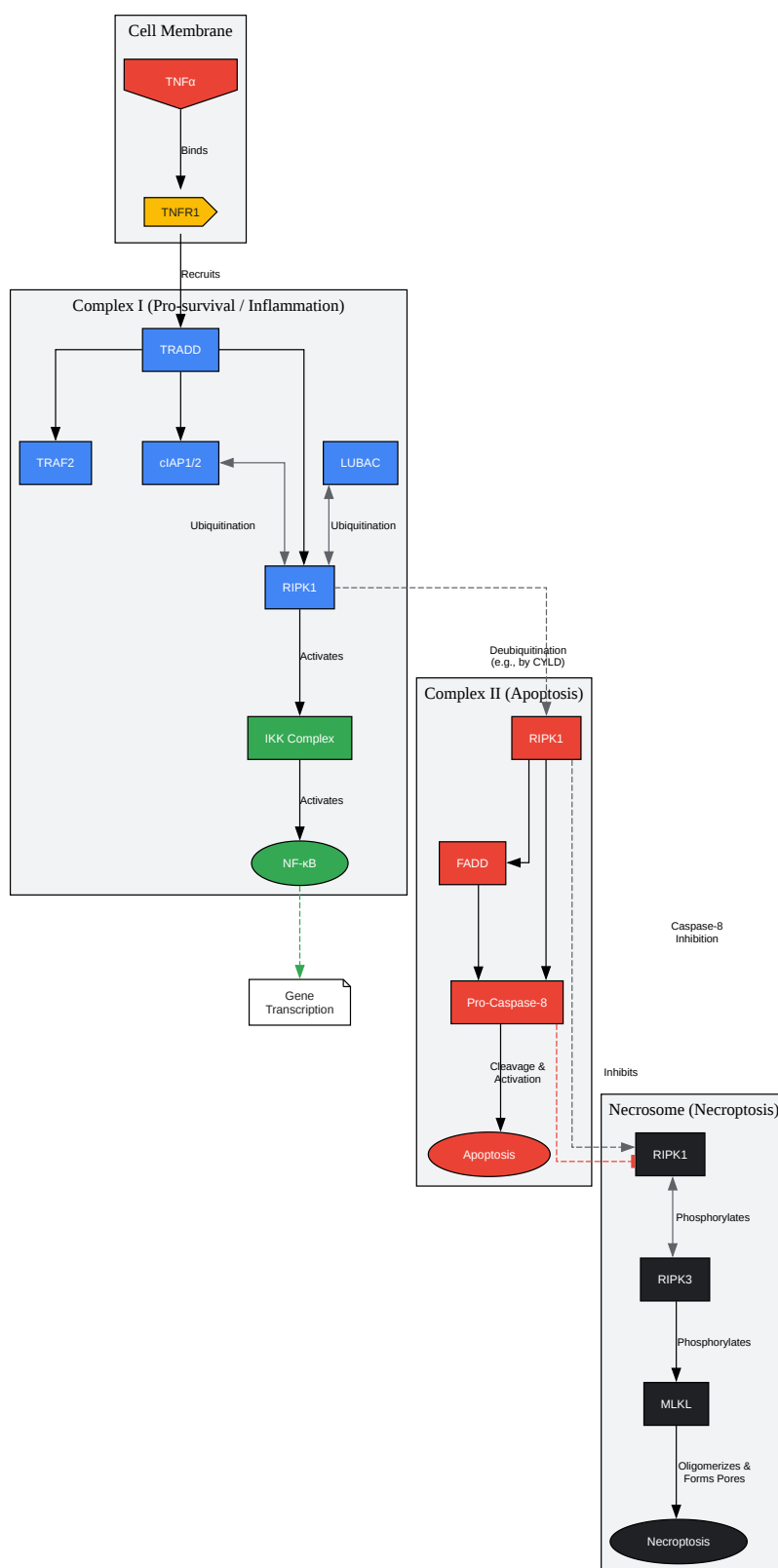
Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for GSK2982772, SAR443060, and Necrostatin-1, derived from clinical and preclinical studies.

Parameter	GSK2982772 (Human)	SAR443060 (DNL747) (Human)	Necrostatin-1 (Rat)
Dose	120 mg TID	50 mg BID	5 mg/kg
Route	Oral	Oral	Oral / Intravenous
Tmax (h)	~2.0-3.0	~2.0	~1.0 (Oral)
Cmax	~1.1 µg/mL	~1.3 µM	648 µg/L (Oral) / 1733 µg/L (IV)
AUC	AUC(0-7h): ~3.8 µg.h/mL	AUC(0-12h): ~6.9 µM.h	Not Reported
Half-life (t _{1/2})	~2-3 h[4]	Not Reported	1.2 h (Oral) / 1.8 h (IV) [5]
Bioavailability	Not Reported	Orally Bioavailable[6] [7]	54.8%[5][8][9]
CNS Penetration	Low[10]	Yes[6][7][11]	Not Reported
Reference	[12][13]	[11]	[5]

RIPK1 Signaling Pathway

RIPK1 is a multifaceted protein that functions as both a kinase and a scaffold, playing a pivotal role in cell fate decisions following receptor stimulation, most notably by TNF receptor 1 (TNFR1). The pathway illustrates how RIPK1 can initiate either cell survival and inflammation through NF-κB activation or programmed cell death via apoptosis or necroptosis.



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- To cite this document: BenchChem. [comparing the pharmacokinetic profiles of different RIPK1 inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12380491#comparing-the-pharmacokinetic-profiles-of-different-ripk1-inhibitors]

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